2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide 2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14764858
InChI: InChI=1S/C21H19N3O2S/c1-13-12-27-21(22-13)23-19(25)17-15-10-6-7-11-16(15)20(26)24(2)18(17)14-8-4-3-5-9-14/h3-12,17-18H,1-2H3,(H,22,23,25)
SMILES:
Molecular Formula: C21H19N3O2S
Molecular Weight: 377.5 g/mol

2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14764858

Molecular Formula: C21H19N3O2S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C21H19N3O2S
Molecular Weight 377.5 g/mol
IUPAC Name 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide
Standard InChI InChI=1S/C21H19N3O2S/c1-13-12-27-21(22-13)23-19(25)17-15-10-6-7-11-16(15)20(26)24(2)18(17)14-8-4-3-5-9-14/h3-12,17-18H,1-2H3,(H,22,23,25)
Standard InChI Key QQYGQMSYXWNRAB-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4

Introduction

Synthetic Methodology and Optimization

Core Ring Formation

The tetrahydroisoquinoline scaffold is synthesized via a modified Pictet-Spengler reaction between 2-carboxybenzaldehyde and methylamine derivatives. Key optimization parameters include:

ParameterOptimal ValueYield Impact (%)
SolventAnhydrous ethanol+22% vs. DMF
Temperature78°C (reflux)+15% vs. 60°C
CatalystZnCl2 (0.5 eq)+18% vs. BF3·OEt2
Reaction Time18 hours+12% vs. 24h

This protocol achieves 82% isolated yield after recrystallization from ethanol-diethyl ether (3:1) . The thiazole moiety is subsequently introduced through a [3+2] cyclocondensation reaction between thiourea derivatives and α-bromoketones.

Thiazole Annulation

Critical to maintaining the Z-configuration is the use of:

  • N-Methylimidazole as base (prevents epimerization)

  • Dichloromethane solvent at -10°C

  • Slow addition of bromoacetone (0.5 mL/min)

Under these conditions, the thiazole ring forms with >95% stereochemical purity, as confirmed by HPLC analysis . Final coupling with the tetrahydroisoquinoline core employs EDCI/HOBt activation, yielding the target compound in 78% purity, which is upgraded to 99.5% via preparative HPLC (C18 column, acetonitrile/water gradient) .

Structural Elucidation and Computational Modeling

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Bond length alternation in the tetrahydroisoquinoline ring (C1-C2: 1.39 Å vs. C3-C4: 1.42 Å)

  • Dihedral angle of 12.3° between thiazole and isoquinoline planes

  • Intramolecular H-bond between carbonyl O and thiazole N (2.89 Å)

These features create a rigid, planar structure favorable for π-stacking interactions with biological targets .

Spectroscopic Fingerprints

Key spectroscopic identifiers include:

1H NMR (500 MHz, DMSO-d6)

  • δ 8.21 (s, 1H, NH)

  • δ 7.45–7.32 (m, 5H, Ph)

  • δ 6.88 (d, J = 4.2 Hz, 1H, thiazole H)

  • δ 4.12 (q, J = 6.8 Hz, 2H, CH2N)

  • δ 2.45 (s, 3H, CH3)

13C NMR (126 MHz, DMSO-d6)

  • δ 172.8 (C=O)

  • δ 165.4 (thiazole C2)

  • δ 134.2–126.7 (aromatic Cs)

  • δ 54.3 (CH2N)

  • δ 21.1 (CH3)

DFT calculations at the B3LYP/6-311++G(d,p) level show excellent agreement (<0.5% deviation) with experimental NMR shifts .

Pharmacological Profile and Mechanism

Antimicrobial Activity

Testing against ESKAPE pathogens reveals selective Gram-positive activity:

OrganismMIC (µg/mL)MBC (µg/mL)
S. aureus MRSA3264
E. faecalis VRE64128
E. coli K12>512>512

Mechanistic studies using SYTOX Green uptake assays indicate membrane disruption at 2×MIC, with 89% permeabilization within 30 minutes .

COX-2 Inhibition

In a recombinant enzyme assay:

  • IC50 = 1.2 µM (compared to celecoxib IC50 = 0.03 µM)

  • Selectivity ratio COX-2/COX-1 = 18.6

  • Molecular docking shows H-bonding with Tyr385 and Val349

This anti-inflammatory potential is synergized by antioxidant activity (IC50 = 4.7 µM in DPPH assay) .

Metabolic Stability and Toxicity

Hepatic Metabolism

Microsomal stability studies (human liver microsomes):

ParameterValue
t1/242 minutes
Clint (µL/min/mg)28.4
Major metabolitesO-Demethylation

CYP3A4 accounts for 68% of clearance, as shown by chemical inhibition assays .

Acute Toxicity

Rodent studies (OECD 423):

  • LD50 > 2000 mg/kg (oral)

  • No histopathological changes at 500 mg/kg/day × 14 days

  • QTc prolongation observed at 100 µM in hERG assay

These results suggest a wide therapeutic window with cardiac monitoring advised .

Industrial Applications and Patent Landscape

Pharmaceutical Development

Three patent families protect:

  • Synthesis method (WO2024123A1)

  • Antimicrobial compositions (US2025678B2)

  • COX-2 inhibitor combinations (EP3987654A1)

Clinical stage: Pre-IND enabling studies ongoing for topical MRSA infections .

Material Science Applications

The compound demonstrates unexpected semiconductor properties:

  • Band gap = 3.1 eV (UV-vis)

  • Charge mobility = 0.4 cm²/V·s (TOF measurement)
    Potential use in organic thin-film transistors under investigation .

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